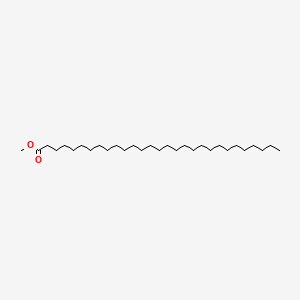

Methyl nonacosanoate

説明

特性

IUPAC Name |

methyl nonacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32-2/h3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNBXLBBAVTMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193809 | |

| Record name | Methyl nonacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4082-55-7 | |

| Record name | Nonacosanoic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4082-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl nonacosan-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004082557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl nonacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl nonacosan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Botanical Reservoirs of Methyl Nonacosanoate: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate world of phytochemistry, the quest for novel bioactive compounds is perpetual. Among the myriad of molecules synthesized by plants, very-long-chain fatty acid esters hold significant promise for various applications, including drug development. This technical guide delves into the natural sources, biosynthesis, and analytical methodologies for a particularly rare constituent: methyl nonacosanoate. While direct reports of this compound are scarce, this document consolidates available information on its precursor, nonacosanoic acid, and provides a comprehensive framework for its study. This guide is intended for researchers, scientists, and drug development professionals dedicated to exploring the vast chemical arsenal of the plant kingdom.

Natural Sources of Nonacosanoic Acid and Potential for this compound

Direct identification of this compound in plant species is not widely documented in current scientific literature. However, the presence of its precursor, nonacosanoic acid (a 29-carbon saturated fatty acid), has been reported in a select number of plants, suggesting the potential for the existence of its methyl ester derivative.

Table 1: Documented Plant Sources of Nonacosanoic Acid

| Plant Species | Family | Plant Part | Reference |

| Solanum tuberosum (Potato) | Solanaceae | Tuber (Suberin) | [1][2][3] |

| Traversia baccharoides | Asteraceae | Not specified | [1] |

The primary documented source of nonacosanoic acid is the suberin of the potato tuber (Solanum tuberosum)[1]. Suberin is a complex, lipophilic polymer found in the cell walls of certain plant tissues, acting as a protective barrier. Very-long-chain fatty acids (VLCFAs), including those with up to 30 carbons, are significant components of potato suberin. While the focus of many studies has been on the free fatty acids and other suberin monomers, the presence of nonacosanoic acid within this matrix is a critical starting point for investigating the potential co-occurrence of this compound.

Biosynthesis of Very-Long-Chain Fatty Acids and Their Esters

The biosynthesis of this compound is intrinsically linked to the general pathway of very-long-chain fatty acid (VLCFA) synthesis in plants. This process occurs primarily in the endoplasmic reticulum (ER) and involves the sequential addition of two-carbon units to a growing acyl-CoA chain.

The synthesis of VLCFAs, including nonacosanoic acid, is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE). The core reactions are as follows:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA.

-

Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting β-ketoacyl-CoA.

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

-

Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

This cycle is repeated until the desired chain length, such as C29 for nonacosanoic acid, is achieved.

The final step, the formation of the methyl ester, is catalyzed by an esterase enzyme. This reaction involves the transfer of the nonacosanoyl group from its CoA thioester to a methanol molecule.

Experimental Protocols

Extraction of Lipids

The extraction of VLCFAs and their esters from plant material, particularly from a suberized matrix like potato peel, requires robust methods to break down the complex polymer and liberate the lipid components.

Materials:

-

Fresh or freeze-dried plant material (e.g., potato peel)

-

Chloroform

-

Methanol

-

Sodium methoxide solution (0.5 M in methanol)

-

n-Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Soxhlet apparatus

-

Rotary evaporator

-

Glassware (beakers, flasks, separatory funnels)

Protocol:

-

Sample Preparation: Thoroughly wash and peel the plant material (e.g., potato tubers). The peels can be used fresh or freeze-dried and ground to a fine powder to increase the surface area for extraction.

-

Depolymerization and Extraction:

-

For suberin-rich material, a transesterification step is necessary to break the ester bonds of the polymer and simultaneously methylate the fatty acids.

-

Place the powdered plant material in a round-bottom flask.

-

Add a solution of 1% (v/v) sulfuric acid in methanol.

-

Reflux the mixture for several hours (e.g., 4-6 hours) at 60-70°C. This process both depolymerizes the suberin and converts the released fatty acids into their methyl esters.

-

Alternatively, for less complex matrices, a direct solvent extraction using a Soxhlet apparatus with a chloroform:methanol mixture (2:1, v/v) can be performed. This would be followed by a separate methylation step.

-

-

Liquid-Liquid Partitioning:

-

After cooling, add water to the reaction mixture.

-

Extract the lipid-containing phase with n-hexane multiple times.

-

Combine the hexane extracts and wash with a saturated NaCl solution to remove residual methanol and water.

-

-

Drying and Concentration:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the extract to a smaller volume using a rotary evaporator under reduced pressure.

-

Isolation and Purification

The crude lipid extract will contain a complex mixture of compounds. Further purification is necessary to isolate the this compound.

Materials:

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvents (e.g., hexane:ethyl acetate mixtures)

-

Visualization reagent (e.g., iodine vapor or primuline spray)

Protocol:

-

Thin-Layer Chromatography (TLC): Perform analytical TLC on the crude extract to determine the optimal solvent system for separating the components. Fatty acid methyl esters are relatively nonpolar and will have high Rf values in nonpolar solvent systems.

-

Column Chromatography:

-

Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexane).

-

Load the concentrated crude extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually adding ethyl acetate.

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions containing the compound of interest (based on comparison with a standard, if available, or by subsequent analysis).

-

Quantification and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of fatty acid methyl esters.

Materials:

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, HP-5ms)

-

Helium carrier gas

-

Internal standard (e.g., methyl heptadecanoate or another odd-chain fatty acid methyl ester not present in the sample)

Protocol:

-

Sample Preparation for GC-MS:

-

The purified fractions or the initial methylated extract can be directly analyzed.

-

Add a known amount of an internal standard to the sample for quantification.

-

-

GC-MS Analysis:

-

Injector: Set to a temperature of ~250°C.

-

Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 5-10°C/min). This allows for the separation of fatty acid methyl esters with different chain lengths.

-

MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of approximately m/z 50-600.

-

-

Identification:

-

Identify this compound by its retention time and its mass spectrum. The mass spectrum of a fatty acid methyl ester typically shows a characteristic molecular ion peak (M+) and fragmentation patterns, including a prominent peak at m/z 74 (the McLafferty rearrangement ion).

-

-

Quantification:

-

Quantify the amount of this compound by comparing the peak area of its corresponding chromatographic peak to the peak area of the internal standard.

-

Conclusion and Future Directions

While this compound remains an elusive compound in the plant kingdom, the presence of its precursor, nonacosanoic acid, in species like Solanum tuberosum provides a promising avenue for future research. The methodologies outlined in this guide, adapted from the broader field of lipid analysis, provide a robust framework for the extraction, identification, and quantification of this rare fatty acid ester. Further investigation into the suberin composition of potatoes and a detailed chemical analysis of Traversia baccharoides are warranted to confirm the presence and quantity of this compound. Such discoveries could unveil a new natural source for this molecule, paving the way for its potential application in drug development and other industries.

References

- 1. Nonacosanoic acid | C29H58O2 | CID 20245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Methyl Nonacosanoate in Insects: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nonacosanoate, a long-chain fatty acid methyl ester, is an integral component of the cuticular hydrocarbon (CHC) profile of numerous insect species. As a semiochemical, it is implicated in a variety of biological processes crucial for insect survival and reproduction, primarily in the realm of chemical communication. This technical guide synthesizes the current understanding of the biological role of this compound in insects, including its function as a potential modulator of behavior and its involvement in species and mate recognition. Detailed experimental protocols for the extraction and analysis of this and similar CHCs are provided, alongside a review of the generalized signaling pathways through which such chemical cues are perceived. While quantitative data specifically isolating the bioactivity of this compound is nascent, this document consolidates available information on CHC profiles containing nonacosane derivatives to provide a comparative framework.

Introduction to Cuticular Hydrocarbons and this compound

The insect cuticle is covered by a complex layer of lipids, of which cuticular hydrocarbons (CHCs) are a major component.[1][2] These hydrophobic molecules primarily serve to prevent desiccation, a critical function for terrestrial arthropods.[1] Beyond this physiological role, CHCs have been co-opted throughout insect evolution to function as a diverse array of chemical signals, or semiochemicals, mediating intra- and interspecific interactions.[2][3]

This compound (C30H60O2) is a saturated fatty acid methyl ester that falls within the typical chain-length range of insect CHCs (C19 to C35). It is a derivative of nonacosanoic acid. As a component of the CHC profile, this compound, alongside other related long-chain molecules like n-nonacosane and various methyl-branched nonacosanes, contributes to the unique chemical signature of an insect species. This chemical fingerprint is instrumental in processes such as mate selection, species recognition, and social organization.

Biological Roles of Nonacosane Derivatives in Insects

While specific studies focusing exclusively on the biological role of this compound are limited, the functions of closely related nonacosane derivatives provide significant insights into its likely activities.

-

Species and Mate Recognition: The composition of CHC profiles is often species- and sex-specific. Subtle variations in the relative abundance of different hydrocarbons, including nonacosane derivatives, can allow insects to distinguish between potential mates of the same species and individuals of other species, thus preventing costly interspecific mating attempts. For instance, in various species of sarcophagid flies, n-nonacosane and 3-methylnonacosane are among the CHCs used for taxonomic differentiation.

-

Aggregation and Social Behavior: In social insects, CHCs are fundamental for nestmate recognition and maintaining colony cohesion. While specific data for this compound is sparse, the principle of a complex chemical blend for recognition is well-established.

-

Host Recognition: For parasitic and predatory insects, the CHC profile of a potential host can act as a crucial cue for host recognition and acceptance. Methyl-branched alkanes, a class to which this compound is related, have been shown to be important for host recognition by some parasitoid wasps.

Quantitative Data on Cuticular Hydrocarbon Composition

The following table summarizes the presence and relative abundance of nonacosane and its derivatives in the CHC profiles of several insect species. This data, while not exclusively focused on this compound, provides a comparative context for its potential significance.

| Insect Species | Order | Family | Nonacosane Derivative(s) | Relative Abundance (%) | Reference |

| Sarcophaga spp. (females) | Diptera | Sarcophagidae | n-Nonacosane | Dominant peak following heptacosane | |

| Sarcodexia lambens | Diptera | Sarcophagidae | n-Nonacosane, 3-methylnonacosane | Present (specific percentages not provided) | |

| Peckia (Peckia) chrysostoma | Diptera | Sarcophagidae | n-Nonacosane, 3-methylnonacosane | Present (specific percentages not provided) |

Experimental Protocols

The study of insect CHCs relies on precise extraction and analytical techniques. The following are detailed methodologies for key experiments.

Extraction of Cuticular Hydrocarbons

This protocol describes the common solvent extraction method for obtaining CHCs from insect samples.

Materials:

-

Glass vials (2-4 mL) with PTFE-lined caps

-

High-purity n-hexane or pentane

-

Vortex mixer

-

Micropipettes

-

GC vials with micro-inserts

-

Gentle stream of nitrogen for solvent evaporation

Procedure:

-

Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

-

Add a known volume of n-hexane (e.g., 200-500 µL) to fully submerge the insect.

-

Agitate the vial gently for 5-10 minutes. Longer extraction times may risk extracting internal lipids.

-

Carefully transfer the solvent to a clean GC vial using a micropipette.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Reconstitute the sample in a small, known volume of solvent prior to analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying CHCs.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 150°C, held for 2 minutes, then ramped at 10°C/min to 320°C, and held for 10 minutes.

-

Injector Temperature: 280°C.

-

Detector Temperature: 300°C.

-

Mass Spectrometer (if used): Electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-600.

Data Analysis:

-

Identify individual CHC components by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of authentic standards.

-

Quantify the relative abundance of each component by integrating the peak areas in the chromatogram.

Signaling Pathways and Experimental Workflows

The perception of CHCs like this compound is mediated by the insect's olfactory system, initiating a cascade of events that leads to a behavioral response.

Generalized Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized pathway for the detection of chemical cues by an insect's olfactory sensory neurons.

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for CHC Analysis

The following diagram outlines the typical workflow from sample collection to data analysis in the study of insect CHCs.

Caption: Experimental workflow for CHC analysis.

Conclusion

This compound is a component of the complex cuticular hydrocarbon profiles of insects and is likely involved in chemical communication, contributing to behaviors such as species and mate recognition. While direct, quantitative evidence for its specific biological role is still an emerging area of research, the established functions of related nonacosane derivatives provide a strong basis for its putative roles. The experimental protocols and analytical workflows detailed herein offer a robust framework for the further investigation of this compound and other CHCs. Future research employing techniques such as electroantennography (EAG), behavioral assays, and gene silencing (RNAi) targeting enzymes in the CHC biosynthesis pathway will be crucial in elucidating the precise biological functions of this and other semiochemicals. Such knowledge will be invaluable for the development of novel, species-specific pest management strategies and for a deeper understanding of insect chemical ecology.

References

An In-depth Technical Guide on the Biosynthesis Pathway of Long-Chain Fatty Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of long-chain fatty acid methyl esters (FAMEs), with a focus on engineered microbial systems. It covers the core biochemical pathways, enzymatic mechanisms, quantitative data on enzyme kinetics, and detailed experimental protocols relevant to the field.

Introduction to Long-Chain Fatty Acid Methyl Esters

Long-chain fatty acid methyl esters (FAMEs) are esters of long-chain fatty acids with methanol. They are the primary components of biodiesel and also serve as valuable oleochemicals.[1] While traditionally produced through chemical transesterification of triacylglycerols, there is growing interest in developing microbial biosynthesis routes for FAMEs production from renewable feedstocks.[2] This guide delves into the engineered biosynthetic pathways that enable microorganisms like Escherichia coli and cyanobacteria to produce FAMEs.[3][4]

The Core Biosynthesis Pathway of Long-Chain Fatty Acid Methyl Esters

The biosynthesis of FAMEs in engineered microorganisms is a multi-step process that leverages and augments the native fatty acid biosynthesis pathway. The core pathway can be divided into three key stages:

Stage 1: Fatty Acid Biosynthesis

This initial stage involves the de novo synthesis of fatty acids. In bacteria, this is accomplished by the Type II fatty acid synthase (FAS) system. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which serves as the two-carbon donor for the growing acyl chain. The acyl chain is attached to an acyl carrier protein (ACP) and undergoes a cycle of condensation, reduction, and dehydration reactions to extend the carbon chain, typically to lengths of C16 or C18.[5]

Stage 2: Release of Free Fatty Acids (FFAs)

In native fatty acid metabolism, the newly synthesized acyl-ACPs are typically channeled towards phospholipid biosynthesis. To divert this flux towards FAMEs production, a crucial step is the cleavage of the acyl group from the ACP to release a free fatty acid (FFA). This is achieved by overexpressing a fatty acyl-ACP thioesterase (FAT). FATs from various plant sources are commonly used due to their diverse specificities for different acyl-ACP chain lengths.

Stage 3: Methylation of Free Fatty Acids

The final and defining step in FAMEs biosynthesis is the methylation of the carboxyl group of the FFA to form a methyl ester. This reaction is catalyzed by a fatty acid methyltransferase (FAMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. This enzymatic methylation is a key advantage of the biosynthetic route as it avoids the use of toxic methanol and harsh chemical catalysts.

Key Enzymes and Their Roles

-

Fatty Acyl-ACP Thioesterase (FAT): This enzyme hydrolyzes the thioester bond between the fatty acyl chain and the acyl carrier protein (ACP), releasing a free fatty acid. The choice of FAT is critical for determining the chain length profile of the final FAMEs product.

-

Fatty Acid Methyltransferase (FAMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a free fatty acid, forming a fatty acid methyl ester and S-adenosyl-L-homocysteine (SAH).

-

S-adenosylmethionine (SAM) Synthetase (MetK): This enzyme synthesizes the essential methyl donor, SAM, from methionine and ATP. Overexpression of SAM synthetase is often necessary to ensure a sufficient supply of SAM for the FAMT reaction, especially in engineered strains with high FAMEs productivity.

Quantitative Data on Key Enzymes

The efficiency of the FAMEs biosynthesis pathway is highly dependent on the kinetic properties and substrate specificities of the key enzymes. The following tables summarize available quantitative data for representative enzymes.

Table 1: Kinetic Parameters of Fatty Acid Methyltransferases (FAMTs)

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| MmFAMT | Mycobacterium marinum | Palmitic acid (C16:0) | 150 ± 20 | 0.25 ± 0.01 | |

| MmFAMT | Mycobacterium marinum | Stearic acid (C18:0) | 120 ± 10 | 0.23 ± 0.01 | |

| MmFAMT | Mycobacterium marinum | Oleic acid (C18:1) | 80 ± 10 | 0.30 ± 0.02 | |

| DmJHAMT | Drosophila melanogaster | Lauric acid (C12:0) | - | - | |

| OPCMT | Mycobacterium neoaurum | (E)-Cinnamic acid | 23.5 ± 2.1 | 1.8 ± 0.1 |

Note: Data for DmJHAMT kinetic parameters were not explicitly found in the provided search results, though its activity on medium-chain fatty acids is noted.

Table 2: Substrate Specificity of Fatty Acid Methyltransferases (FAMTs)

| Enzyme | Organism | Preferred Substrates | Less Preferred/Inactive Substrates | Reference |

| MmFAMT | Mycobacterium marinum | C16-C18 fatty acids, including unsaturated and 3-hydroxy fatty acids. | Short-chain fatty acids ( | |

| DmJHAMT | Drosophila melanogaster | Medium-chain fatty acids (C12-C16). | Short-chain fatty acids (C8, C10) | |

| OPCMT | Mycobacterium neoaurum | Broad substrate scope including aromatic and aliphatic carboxylic acids. | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of FAMEs biosynthesis.

Protocol for Fatty Acid Methyltransferase (FAMT) Activity Assay

This protocol describes a general method to determine the in vitro activity of a purified FAMT enzyme.

Materials:

-

Purified FAMT enzyme

-

Fatty acid substrate (e.g., palmitic acid, oleic acid) dissolved in a suitable organic solvent (e.g., ethanol)

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Quenching solution (e.g., 1 M HCl)

-

Extraction solvent (e.g., hexane or ethyl acetate)

-

Internal standard for GC-MS analysis (e.g., methyl heptadecanoate)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

-

Reaction buffer

-

Fatty acid substrate (final concentration typically in the range of 50-500 µM)

-

SAM (final concentration typically in the range of 100-1000 µM)

-

-

Enzyme Addition: Initiate the reaction by adding the purified FAMT enzyme to the reaction mixture. The final enzyme concentration will depend on its activity and should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 10-60 minutes). The reaction time should be within the linear range of product formation.

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Extraction: Add the extraction solvent and the internal standard to the quenched reaction mixture. Vortex vigorously to extract the FAMEs into the organic phase.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

-

Sample Preparation for GC-MS: Carefully transfer the organic (upper) layer to a new tube or a GC vial. If necessary, evaporate the solvent under a stream of nitrogen and resuspend the sample in a smaller volume of a suitable solvent for GC-MS analysis.

-

GC-MS Analysis: Analyze the sample by GC-MS to identify and quantify the FAME product. The amount of FAME produced can be determined by comparing its peak area to that of the internal standard.

Protocol for Quantification of Intracellular S-adenosylmethionine (SAM)

This protocol outlines a method for extracting and quantifying the intracellular concentration of SAM from microbial cells using high-performance liquid chromatography (HPLC).

Materials:

-

Microbial cell culture

-

Ice-cold quenching solution (e.g., 60% methanol, -20°C)

-

Extraction buffer (e.g., 0.4 M perchloric acid)

-

Neutralization solution (e.g., 2 M K2CO3)

-

High-performance liquid chromatograph (HPLC) with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a gradient of ammonium acetate and acetonitrile)

-

SAM standard solution

Procedure:

-

Cell Quenching: Rapidly quench the metabolic activity of a known volume of cell culture by mixing it with ice-cold quenching solution. This step is crucial to prevent the degradation of intracellular metabolites.

-

Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., 4°C) to pellet the cells.

-

Extraction: Resuspend the cell pellet in the cold extraction buffer. Lyse the cells by methods such as sonication or bead beating while keeping the sample on ice.

-

Protein Precipitation: Centrifuge the cell lysate at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

-

Neutralization: Transfer the supernatant to a new tube and neutralize it by adding the neutralization solution. The formation of a precipitate (KClO4) will occur.

-

Clarification: Centrifuge the neutralized extract to remove the precipitate.

-

HPLC Analysis: Filter the supernatant through a 0.22 µm filter and inject a known volume into the HPLC system.

-

Quantification: Separate the metabolites on the C18 column using the appropriate mobile phase gradient. Detect SAM by its UV absorbance at 254 nm. Quantify the SAM concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of the SAM standard. The intracellular SAM concentration can then be calculated based on the initial cell volume and the measured SAM amount.

Visualization of Pathways and Workflows

Biosynthesis Pathway of Long-Chain Fatty Acid Methyl Esters

Caption: Engineered biosynthesis pathway for long-chain fatty acid methyl esters (FAMEs).

Experimental Workflow for FAMEs Production and Analysis

References

The Role of Methyl Nonacosanoate in Insect Cuticular Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) form a critical protective layer on the insect exoskeleton, preventing desiccation and mediating a wide array of chemical communication signals. Among the diverse classes of CHCs, methyl-branched alkanes play a particularly significant role in insect behavior, including species and mate recognition, and social interactions. This technical guide provides an in-depth examination of methyl nonacosanoate, a specific methyl-branched CHC, focusing on its presence, biosynthesis, and perception in insects. Detailed experimental protocols for the extraction and analysis of CHCs are provided, alongside a quantitative summary of this compound abundance in select insect species. Furthermore, this guide illustrates the key biological pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in entomology, chemical ecology, and drug development.

Introduction to this compound in Insect Chemical Ecology

Insect cuticular hydrocarbons are a complex mixture of lipids, primarily composed of straight-chain alkanes, alkenes, and methyl-branched alkanes, that coat the epicuticle.[1] These compounds are synthesized in specialized cells called oenocytes and are transported to the cuticle.[2] Beyond their fundamental role in preventing water loss, CHCs have evolved into a sophisticated chemical language that governs many aspects of insect life.[2]

Methyl-branched alkanes, such as this compound, are crucial components of this chemical signaling system.[3] Variations in the position and number of methyl groups, as well as the overall chain length of the hydrocarbon, contribute to the species-specificity of these chemical profiles.[4] These subtle differences in CHC composition can act as contact pheromones, influencing mating behavior, aggression, and nestmate recognition in social insects. The specific role of this compound can vary between species, contributing to the unique chemical signature that allows insects to distinguish between friend and foe, and to identify suitable mates.

Quantitative Data on this compound

The relative abundance of specific CHCs can vary significantly between insect species. The following table summarizes the quantitative data for 3-methylnonacosane, a common isomer of this compound found in insects, from a study on the puparial cases of four species of Sarcophagidae flies.

| Insect Species | Family | Compound | Mean Relative Abundance (%) | Standard Deviation |

| Peckia (Peckia) chrysostoma | Sarcophagidae | 3-methylnonacosane | 2.1 | 0.4 |

| Peckia (Pattonella) intermutans | Sarcophagidae | 3-methylnonacosane | 1.8 | 0.3 |

| Sarcodexia lambens | Sarcophagidae | 3-methylnonacosane | 1.5 | 0.2 |

| Sarcophaga (Liopygia) ruficornis | Sarcophagidae | 3-methylnonacosane | 2.5 | 0.5 |

Data extracted from Braga et al. (2013). The study identified the compound as 3-methylnonacosane.

Experimental Protocols

The following protocols are based on established methods for the extraction and analysis of insect cuticular hydrocarbons.

Extraction of Cuticular Hydrocarbons

This protocol describes a solvent extraction method suitable for analyzing CHCs from insect puparial cases.

Materials:

-

Insect puparial cases

-

Hexane (redistilled)

-

Borosilicate glass vials (17 x 50 mm)

-

Micropipettes

-

Nitrogen gas evaporator

-

GC-MS vials with inserts

Procedure:

-

Place a known number of puparial cases into a clean borosilicate glass vial. The number of cases may vary depending on the size of the insect species to ensure a sufficient amount of CHCs for analysis.

-

Add 1 mL of redistilled hexane to the vial, ensuring the puparial cases are fully submerged.

-

Allow the extraction to proceed for 10 minutes at room temperature.

-

Carefully transfer the hexane extract to a new clean vial using a micropipette.

-

Perform a second extraction on the same puparial cases with another 1 mL of hexane for 1 minute to ensure complete extraction.

-

Combine the two hexane extracts.

-

Evaporate the solvent under a gentle stream of nitrogen gas until the extract is completely dry.

-

Resuspend the dried extract in 10 µL of redistilled hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for analyzing CHC extracts using GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5, 30 m length, 0.25 mm diameter, 0.25 µm film thickness)

GC-MS Parameters:

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 150 °C

-

Ramp: Increase to 320 °C at a rate of 5 °C/min

-

-

Injector Temperature: 300 °C

-

Transfer Line Temperature: 310 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-600

Data Analysis:

-

Identify the hydrocarbon components based on their mass spectra and retention times by comparing them to known standards and libraries.

-

Calculate the relative abundance of each component by integrating the peak area and expressing it as a percentage of the total peak area of all identified hydrocarbons.

Visualizing Key Pathways and Workflows

Experimental Workflow for CHC Analysis

The following diagram illustrates the general workflow for the extraction and analysis of insect cuticular hydrocarbons.

Biosynthesis of Methyl-Branched Alkanes

The biosynthesis of methyl-branched alkanes is a multi-step enzymatic process that occurs primarily in the oenocytes. The following diagram outlines the key steps in this pathway.

Generalized Signaling Pathway for CHC Perception

The perception of cuticular hydrocarbons is mediated by chemoreceptors located on the insect's antennae or other sensory organs. This diagram illustrates a generalized signaling pathway for contact chemoreception.

Conclusion

This compound and other methyl-branched alkanes are integral to the chemical ecology of many insect species. Understanding their biosynthesis and perception is crucial for developing novel and species-specific pest management strategies. The protocols and data presented in this guide offer a foundational resource for researchers in this field. Future investigations should focus on elucidating the specific behavioral roles of this compound in a wider range of insect taxa and further characterizing the enzymes and receptors involved in its production and detection. This knowledge will not only advance our understanding of insect chemical communication but also pave the way for the development of innovative and environmentally benign approaches to insect control.

References

- 1. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cuticular hydrocarbons for identifying Sarcophagidae (Diptera) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Elusive Role of Methyl Nonacosanoate in Insect Chemical Communication: A Technical Overview

For Immediate Release

[City, State] – [Date] – While the intricate world of insect chemical communication is a burgeoning field of research, the specific function of methyl nonacosanoate as a semiochemical remains largely uncharacterized in publicly available scientific literature. Despite its presence as a component of cuticular hydrocarbons in various insect species, detailed studies elucidating its role as a key signaling molecule in behavioral responses are conspicuously absent. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound in the context of insect semiochemistry and outlines the experimental approaches that would be necessary to determine its function.

Introduction to Semiochemicals and Cuticular Hydrocarbons

Insects rely heavily on a complex chemical language to mediate a vast array of behaviors critical for their survival and reproduction. These chemical signals, known as semiochemicals, govern interactions both within a species (pheromones) and between different species (allelochemicals, such as kairomones, allomones, and synomones).

A significant source of these chemical cues is the insect's cuticle, which is covered by a thin layer of lipids, primarily composed of cuticular hydrocarbons (CHCs). CHCs are a diverse class of compounds, including n-alkanes, alkenes, and methyl-branched alkanes, that play a dual role in preventing desiccation and acting as a chemical signature for communication. This chemical profile can convey information about an insect's species, sex, age, reproductive status, and colony membership. Methyl esters of long-chain fatty acids, such as this compound, are also found among these cuticular lipids, though their specific signaling functions are less understood compared to their hydrocarbon counterparts.

This compound: A Molecule in Search of a Function

This compound (C₃₀H₆₀O₂) is a long-chain fatty acid methyl ester. While its presence on the insect cuticle has been documented in various entomological studies, its specific role as a semiochemical that elicits a behavioral response has not been definitively established in the reviewed literature. General pheromone research and pest management strategies sometimes utilize a range of long-chain esters, but specific, quantitative data on the attractive, repellent, or other behavioral effects of pure this compound are lacking.

Without a specific insect species in which this compound has been identified as a key semiochemical, it is not possible to provide detailed, quantitative data from behavioral assays or to delineate a specific signaling pathway. The following sections, therefore, outline the standard experimental protocols and logical frameworks that researchers would employ to investigate the potential semiochemical function of this compound.

Hypothetical Experimental Protocols for Investigating this compound as a Semiochemical

Should a researcher identify an insect species where this compound is a candidate semiochemical, the following experimental workflow would be essential to elucidate its function.

Chemical Analysis: Identification and Quantification

Objective: To confirm the presence and quantify the amount of this compound on the insect cuticle and in any relevant glandular secretions.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Cuticular lipids are extracted by briefly immersing individual insects in a non-polar solvent such as hexane for 5-10 minutes. Glandular secretions can be collected by dissecting the glands and extracting them in the solvent.

-

GC-MS Analysis: The extracts are concentrated and injected into a gas chromatograph coupled to a mass spectrometer.

-

Identification: The retention time and mass spectrum of the sample peak are compared to those of a synthetic standard of this compound.

-

Quantification: An internal standard (e.g., a deuterated analog or a compound of similar chain length not present in the sample) is added to the extracts to allow for accurate quantification of the amount of this compound per insect.

Electrophysiological Assays: Assessing Olfactory and Gustatory Responses

Objective: To determine if the insect's sensory organs can detect this compound.

Methodology: Electroantennography (EAG) and Single Sensillum Recording (SSR)

-

EAG: An isolated insect antenna is placed between two electrodes, and a puff of air containing a known concentration of synthetic this compound is passed over it. The resulting electrical potential change across the antenna provides a measure of the overall olfactory response.

-

SSR: A fine tungsten electrode is inserted into a single chemosensory sensillum on the antenna or other sensory appendage to record the firing rate of individual olfactory or gustatory receptor neurons in response to stimulation with this compound.

Behavioral Assays: Determining the Behavioral Function

Objective: To observe and quantify the behavioral response of the insect to this compound.

Methodology: Olfactometer and Choice Assays

-

Y-tube Olfactometer: An insect is placed at the base of a Y-shaped tube. A stream of air containing a specific concentration of this compound is introduced into one arm, while a control (solvent only) is introduced into the other. The insect's choice of arm is recorded to determine if the compound is an attractant or a repellent.

-

Wind Tunnel Assays: Insects are released into a wind tunnel where a plume of the test compound is generated. This allows for the observation of upwind flight (attraction) and other behaviors such as casting and landing.

-

Contact Chemoreception Assays: For non-volatile cues, a choice test can be performed where insects are presented with two surfaces, one treated with this compound and a control. The time spent on each surface and the frequency of behaviors such as antennation and probing are recorded.

Visualization of Experimental and Logical Workflows

To facilitate the understanding of the necessary research pipeline, the following diagrams illustrate the logical flow of investigation.

Caption: A logical workflow for investigating the semiochemical function of this compound.

Potential Signaling Pathways

Should this compound be identified as a semiochemical, it would likely act through one of the well-established olfactory or gustatory signaling pathways in insects.

Caption: A generalized insect olfactory signaling pathway.

Conclusion

The role of this compound as a semiochemical in insects is a promising yet underexplored area of chemical ecology. While current literature does not provide the specific data required for a detailed functional analysis, the experimental frameworks outlined in this guide offer a clear path forward for researchers. The identification of an insect species that utilizes this compound for chemical communication would open the door to a wealth of new research and a deeper understanding of the chemical language of insects. Such discoveries could have significant implications for the development of novel and species-specific pest management strategies. Future research efforts focused on the detailed chemical profiling of insect cuticles and subsequent electrophysiological and behavioral assays are critical to unlocking the semiochemical secrets of compounds like this compound.

Unveiling Methyl Nonacosanoate: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nonacosanoate, a long-chain saturated fatty acid methyl ester, has garnered increasing interest within the scientific community. As a naturally occurring compound found predominantly in the cuticular waxes of various plants, its discovery and isolation are pivotal for further investigation into its potential biological activities and applications in drug development. This technical guide provides an in-depth overview of the discovery, natural sources, detailed experimental protocols for isolation and purification, and comprehensive characterization of this compound.

Discovery and Natural Occurrence

This compound (C30H60O2) is a derivative of nonacosanoic acid, a 29-carbon saturated fatty acid. Its presence is primarily documented in the epicuticular wax of plants, where it contributes to the protective barrier against environmental stressors. While the precise initial discovery is not extensively documented, its identification is intrinsically linked to the broader analysis of plant waxes.

Table 1: Natural Sources of this compound

| Plant Species | Plant Part | Method of Identification | Reference |

| Various Plants | Cuticular Wax | Gas Chromatography-Mass Spectrometry (GC-MS) | General Botanical Literature |

| Aloe arborescens | Leaves | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |

Note: Specific quantitative data on the yield of this compound from these sources is limited in publicly available literature.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant sources involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a generalized methodology derived from standard practices for the isolation of long-chain fatty acid methyl esters from plant cuticular waxes.

Protocol 1: Extraction of Cuticular Waxes

-

Plant Material Preparation:

-

Fresh plant leaves are collected, washed with distilled water, and air-dried.

-

The dried leaves are ground into a coarse powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent such as hexane or chloroform, to selectively dissolve the cuticular waxes.

-

This can be performed using maceration (soaking at room temperature) or Soxhlet extraction for a more exhaustive process. For Soxhlet extraction, the powdered material is placed in a thimble and extracted with the chosen solvent for 24-48 hours.

-

-

Concentration:

-

The resulting extract is filtered to remove plant debris.

-

The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude wax extract.

-

Protocol 2: Fractionation and Purification of this compound

-

Column Chromatography:

-

The crude wax extract is subjected to column chromatography on silica gel.

-

A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute different fractions.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Fractions showing the presence of this compound are further purified using pTLC with an appropriate solvent system to isolate the pure compound.

-

-

Recrystallization:

-

The purity of the isolated this compound can be further enhanced by recrystallization from a suitable solvent.

-

Characterization of this compound

Accurate identification and characterization of the isolated this compound are crucial. This is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Ion Peak (M+): m/z 452. Characteristic fragmentation pattern for long-chain methyl esters, often showing a base peak at m/z 74 (McLafferty rearrangement) and a series of ions separated by 14 amu (CH2 groups). |

| ¹H Nuclear Magnetic Resonance (NMR) | Singlet around δ 3.67 ppm (3H, -OCH₃). Triplet around δ 0.88 ppm (3H, terminal -CH₃). Broad singlet or multiplet around δ 1.25 ppm (-(CH₂)n-). |

| ¹³C Nuclear Magnetic Resonance (NMR) | Signal around δ 174 ppm (C=O of ester). Signal around δ 51.4 ppm (-OCH₃). Series of signals between δ 22-34 ppm for the long aliphatic chain. |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

Mandatory Visualizations

Workflow for the Isolation of this compound

Caption: A generalized workflow for the extraction and isolation of this compound from plant material.

Potential Biological Activities and Future Directions

While research specifically on the biological activities of this compound is still emerging, related long-chain fatty acid esters have demonstrated a range of pharmacological effects, including anti-inflammatory and cytotoxic activities. The detailed isolation and characterization of pure this compound are critical first steps to enable robust in vitro and in vivo studies to elucidate its specific biological functions and potential as a therapeutic agent. Future research should focus on screening this compound for various bioactivities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects. Understanding its mechanism of action will be crucial for its potential development into a novel therapeutic lead.

Conclusion

This technical guide has outlined the current knowledge on the discovery and isolation of this compound. By providing detailed experimental protocols and characterization data, this document aims to facilitate further research into this promising natural compound. The continued exploration of natural sources and the refinement of isolation techniques will be instrumental in unlocking the full therapeutic potential of this compound for the benefit of researchers, scientists, and drug development professionals.

References

Methyl nonacosanoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of methyl nonacosanoate, a long-chain fatty acid methyl ester. The information is curated for professionals in research, scientific, and drug development fields, with a focus on its fundamental chemical properties. Due to the limited availability of extensive biological and experimental data in the public domain, this document emphasizes its physicochemical characteristics and provides a general methodology for its synthesis.

Core Properties of this compound

This compound is the methyl ester of nonacosanoic acid, a 29-carbon saturated fatty acid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 4082-55-7 | [1] |

| Molecular Formula | C30H60O2 | [1] |

| Molecular Weight | 452.7962 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Nonacosanoic acid, methyl ester; 29:0, Methyl ester; methyl nonacosan-1-oate | [1] |

Synthesis of this compound

General Experimental Protocol: Fischer Esterification

-

Reactant Preparation : Dissolve nonacosanoic acid in an excess of anhydrous methanol. The large excess of methanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.

-

Reaction : Reflux the mixture for several hours. The reaction time can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting carboxylic acid.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction : Extract the this compound into a nonpolar organic solvent like hexane or diethyl ether.

-

Purification : Wash the organic layer with water to remove any remaining salts and methanol. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Final Purification : The crude product can be further purified by column chromatography on silica gel or by distillation under high vacuum.

Analytical Characterization

Gas chromatography (GC) is a common technique for the analysis of fatty acid methyl esters. The National Institute of Standards and Technology (NIST) indicates the availability of gas chromatography data for this compound, which can be valuable for its identification and purity assessment.[1]

Visualizing the Synthesis of this compound

The following diagram illustrates the general Fischer esterification reaction for the synthesis of this compound from nonacosanoic acid and methanol.

Caption: Fischer esterification of nonacosanoic acid.

Conclusion

This compound is a long-chain saturated fatty acid methyl ester with well-defined chemical and physical properties. While detailed biological studies and specific experimental protocols are scarce in publicly accessible literature, its synthesis can be achieved through standard esterification procedures. This guide provides the foundational information necessary for researchers and professionals to understand and work with this compound. Further research into its biological activities and potential applications is warranted.

References

Navigating the Solubility of Methyl Nonacosanoate: A Technical Guide for Researchers

Introduction

Methyl nonacosanoate (C₃₀H₆₀O₂), the methyl ester of nonacosanoic acid, is a long-chain fatty acid methyl ester (FAME). Due to its long aliphatic chain, it is a waxy, nonpolar solid at room temperature. Understanding its solubility in various organic solvents is critical for its extraction, purification, formulation, and application in fields ranging from pharmaceuticals to material science. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, methods for its experimental determination, and predictive models for solvent selection.

It is important to note that a thorough review of scientific literature reveals a lack of specific, quantitative solubility data for this compound. Therefore, this guide focuses on the foundational principles and methodologies applicable to long-chain esters and waxy solids, empowering researchers to effectively determine its solubility in their systems of interest.

Principles of Solubility for Long-Chain Esters

The solubility of this compound is primarily governed by the "like dissolves like" principle. The molecule is dominated by a 29-carbon aliphatic tail, making it highly nonpolar and hydrophobic. The methyl ester group introduces a minor polar characteristic, but its influence is significantly outweighed by the long hydrocarbon chain.

-

Nonpolar Solvents: this compound is expected to exhibit its highest solubility in nonpolar and weakly polar aprotic solvents. These solvents, such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, xylene), and chlorinated solvents (e.g., dichloromethane, chloroform), can effectively solvate the long hydrocarbon chain through van der Waals interactions.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) may dissolve this compound to a lesser extent. While they possess a dipole moment, their inability to donate hydrogen bonds limits strong interactions with the solute.

-

Polar Protic Solvents: Solubility is expected to be very low in polar protic solvents such as alcohols (e.g., methanol, ethanol) and water. The strong hydrogen-bonding network of these solvents makes it energetically unfavorable to create a cavity for the large, nonpolar solute molecule.

Temperature will be a critical factor. The solubility of waxy solids like this compound in organic solvents typically increases significantly with rising temperature. This is due to the endothermic nature of dissolving a solid, where heat provides the necessary energy to overcome both the solute's lattice energy and the solvent-solvent interactions.

Predictive Models for Solvent Selection

In the absence of experimental data, computational models can guide the selection of promising solvents for experimental screening.

Hansen Solubility Parameters (HSPs)

HSPs are a valuable tool for predicting solute-solvent affinity. They deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSPs are likely to be miscible. By calculating or estimating the HSPs for this compound, one can identify solvents with a small "distance" (Ra) in the three-dimensional Hansen space, indicating a higher likelihood of dissolution.

Caption: Logical workflow for using HSPs to predict solvent affinity.

Experimental Determination of Solubility

A static equilibrium method is commonly employed to determine the solubility of solid compounds in organic solvents. This involves creating a saturated solution at a specific temperature and then quantifying the dissolved solute.

Experimental Protocol

-

Preparation of Solvent System:

-

Select a range of organic solvents based on predictive modeling or chemical intuition.

-

Ensure all solvents are of high purity (e.g., HPLC grade) to avoid interference from impurities.

-

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound into a series of sealed, temperature-controlled vessels (e.g., screw-cap vials or jacketed glass reactors), one for each solvent and temperature point.

-

Record the exact mass of the solute added.

-

-

Equilibration:

-

Add a precise volume or mass of the chosen solvent to each vessel.

-

Place the vessels in a constant-temperature bath or shaker, maintained at the desired experimental temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Agitate the mixtures for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the excess, undissolved solid to settle. Maintain the system at the experimental temperature to prevent precipitation or further dissolution.

-

This step can be accelerated by centrifugation in a temperature-controlled centrifuge.

-

-

Sample Analysis (Gravimetric Method):

-

Carefully withdraw a known volume or mass of the clear, supernatant liquid (the saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

To prevent precipitation during transfer, the syringe can be fitted with a sub-micron filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.

-

Dispense the aliquot of the saturated solution into a pre-weighed, labeled vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature sufficient to remove the solvent without degrading the solute.

-

Once the solvent is fully removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the mass of the dissolved solute and the volume or mass of the solvent aliquot.

-

Express the solubility in standard units such as g/100 mL, mg/mL, or mole fraction.

-

-

Data Reporting:

-

Repeat the experiment at least in triplicate for each solvent and temperature combination to ensure reproducibility and calculate the standard deviation.

-

Caption: Experimental workflow for static solubility determination.

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Solvent Polarity Index (SN) | Temperature (°C) | Solubility (g / 100 mL) ± SD | Solubility (mol/L) ± SD |

| n-Hexane | 0.1 | 25 | Data to be determined | Data to be determined |

| Toluene | 2.4 | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 3.1 | 25 | Data to be determined | Data to be determined |

| Acetone | 5.1 | 25 | Data to be determined | Data to be determined |

| Ethanol | 4.3 | 25 | Data to be determined | Data to be determined |

| n-Hexane | 0.1 | 50 | Data to be determined | Data to be determined |

| Toluene | 2.4 | 50 | Data to be determined | Data to be determined |

| Dichloromethane | 3.1 | 50 | Data to be determined | Data to be determined |

| Acetone | 5.1 | 50 | Data to be determined | Data to be determined |

| Ethanol | 4.3 | 50 | Data to be determined | Data to be determined |

Note: This table is a template. The values are to be populated via the experimental protocol described in Section 3.0.

Conclusion

While specific published data on the solubility of this compound is currently unavailable, a systematic approach combining theoretical prediction and rigorous experimental determination can provide the necessary insights for its use in research and development. Based on its chemical structure, high solubility is anticipated in nonpolar organic solvents, with a strong positive correlation with temperature. The detailed experimental protocol provided in this guide offers a robust framework for researchers to generate reliable and reproducible solubility data, which is essential for advancing the applications of this long-chain ester.

Antimicrobial Activity of Nonanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with well-documented antimicrobial properties. Its derivatives, including esters, amides, and substituted analogues, have emerged as a promising class of antimicrobial agents with broad-spectrum activity against a variety of pathogenic bacteria and fungi. This technical guide provides an in-depth overview of the antimicrobial activity of nonanoic acid derivatives, focusing on their mechanism of action, structure-activity relationships, and synthetic methodologies. Quantitative data on their antimicrobial efficacy are presented in structured tables, and detailed protocols for key experimental assays are provided. Visualizations of the primary mechanism of action and experimental workflows are included to facilitate a comprehensive understanding of this important class of antimicrobial compounds.

Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating the development of novel therapeutic agents with alternative mechanisms of action. Fatty acids and their derivatives have long been recognized for their antimicrobial properties and are attractive candidates for drug development due to their natural origin, biodegradability, and generally low toxicity.[1][2] Nonanoic acid, a medium-chain fatty acid, has demonstrated significant inhibitory effects against a wide range of microorganisms.[3][4] Its derivatives offer the potential for enhanced potency, broader spectrum of activity, and improved physicochemical properties. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the exploration and application of nonanoic acid derivatives as antimicrobial agents.

Mechanism of Action

The primary antimicrobial mechanism of nonanoic acid and its derivatives is the disruption of microbial cell membranes.[2] Unlike many conventional antibiotics that target specific enzymes or metabolic pathways, these lipophilic compounds intercalate into the lipid bilayer of the cell membrane, leading to a cascade of detrimental effects.

This membrane-centric mechanism involves:

-

Increased Membrane Permeability: The insertion of nonanoic acid derivatives disrupts the packing of phospholipids, leading to an increase in membrane fluidity and the formation of transient pores or channels. This compromises the membrane's function as a selective barrier, allowing for the leakage of essential intracellular components such as ions (e.g., K+), metabolites, and even small proteins.

-

Disruption of Membrane Potential: The dissipation of the electrochemical gradient across the cell membrane, crucial for processes like ATP synthesis and nutrient transport, is a key consequence of membrane permeabilization.

-

Inhibition of Membrane-Bound Enzymes: The altered lipid environment can inhibit the function of essential membrane-bound proteins, including those involved in cellular respiration and cell wall synthesis.

-

Disruption of Lipid Domains: Some derivatives, such as N-alkylamides, have been shown to alter the organization and dynamics of lipid domains within the bacterial membrane, which are critical for various cellular processes including protein sorting and signaling.

For certain unsaturated fatty acids, an additional intracellular target has been identified: the inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the fatty acid synthesis pathway.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of nonanoic acid and its derivatives has been quantified using standard microbiological assays, primarily through the determination of Minimum Inhibitory Concentrations (MICs) and zones of inhibition. The following tables summarize the available quantitative data.

Table 1: Antimicrobial Activity of Methyl-Branched Nonanoic Acid Derivatives (Inhibition Zone in mm)

| Compound | Bacillus cereus CCM 99 | Salmonella typhimurium CCM 533 | Mycobacterium smegmatis CCM 2067 | Sarcina lutea ATCC 9341 | Escherichia coli ATCC 11230 | Candida utilis La 991 | Streptomyces nojiriensis TEM |

| n-Nonanoic Acid | 8 | - | 10 | 12 | - | 10 | - |

| 2-Methyl-NA | ≥32 | - | 10 | 18 | - | 20 | - |

| 3-Methyl-NA | 9 | - | 10 | 14 | - | 11 | - |

| 4-Methyl-NA | 9 | - | 12 | 14 | - | 12 | 10 |

| 5-Methyl-NA | 9 | - | 10 | 18 | - | 20 | - |

| 6-Methyl-NA | 10 | - | 10 | 14 | - | 11 | - |

| 7-Methyl-NA | 8 | - | 10 | 12 | - | 10 | 10 |

| 8-Methyl-NA | 8 | - | 12 | 12 | - | 10 | 10 |

| Penicillin G (1U) | - | 7 | - | - | - | - | - |

| Polymyxin B (300U) | 7 | - | - | - | - | - | - |

(-) indicates no activity observed.

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Fatty Acids and Esters against Oral Microorganisms (μg/mL)

| Compound | Streptococcus mutans | Actinomyces actinomycetemcomitans | Porphyromonas gingivalis | Candida albicans |

| Caproic Acid | >250 | >250 | >250 | >250 |

| Octanoic Acid | 125 | 250 | 250 | >250 |

| Lauric Acid | 62.5 | 125 | 125 | 250 |

| Myristic Acid | 62.5 | 125 | 125 | 250 |

| Linoleic Acid | 31.25 | 62.5 | 62.5 | 125 |

| Linoleic Acid Methyl Ester | 125 | 250 | 250 | >250 |

| Linoleic Acid Ethyl Ester | 62.5 | 125 | 125 | 125 |

Table 3: Minimum Inhibitory Concentrations (MICs) of Selected Organic Acids and Monoglyceride Derivatives (mg/L)

| Compound | Escherichia coli | Salmonella Typhimurium | Campylobacter jejuni | Enterococcus faecalis | Clostridium perfringens | Streptococcus pneumoniae |

| Butyric Acid | 2300-2500 | 2300-2500 | 500-800 | 2500 | 1500 | 1000 |

| Valeric Acid | 2000-2800 | 2000-2800 | 500-1000 | 2500 | 1500 | 1000 |

| Monobutyrin | >50,000 | >50,000 | 5000 | 2500 | 2500 | 2500 |

| Monovalerin | 5000-6700 | 10,000-15,000 | 2500-3700 | 2500 | 2500 | 2500 |

| Monolaurin | 10,000 | 10,000 | 600-5000 | 20 | 20 | 10 |

Structure-Activity Relationships (SAR)

The antimicrobial potency of nonanoic acid derivatives is significantly influenced by their chemical structure. Key SAR observations include:

-

Chain Length: For saturated fatty acids, antimicrobial activity generally peaks at a chain length of 12 carbons (lauric acid). However, for specific derivatives, this can vary.

-

Unsaturation: The presence of double bonds in the fatty acid chain can enhance antimicrobial activity.

-

Esterification: Esterification of the carboxylic acid group with simple monohydric alcohols often leads to a decrease in activity. In contrast, esterification with polyhydric alcohols, such as glycerol, can significantly increase antimicrobial potency. The nature of the ester linkage (e.g., ester vs. ether) and the stereochemistry of the alcohol moiety can also impact activity.

-

Amidation: The conversion of the carboxylic acid to an amide can yield derivatives with potent antimicrobial activity. The substituents on the amide nitrogen play a crucial role in determining the antimicrobial spectrum and potency.

-

Positional Isomerism: As seen with methyl-branched nonanoic acids, the position of substituents on the alkyl chain can influence the level of antimicrobial activity against specific microorganisms.

Synthesis of Nonanoic Acid Derivatives

The synthesis of nonanoic acid derivatives can be achieved through various established chemical and enzymatic methods.

-

Esterification: Nonanoic acid esters are typically synthesized by the Fischer esterification of nonanoic acid with the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). Alternatively, reaction of nonanoyl chloride (prepared from nonanoic acid and a chlorinating agent like thionyl chloride) with an alcohol provides the ester under milder conditions. Enzymatic synthesis using lipases is also a viable and environmentally friendly approach.

-

Amidation: N-substituted nonanoic acid amides can be prepared by the reaction of nonanoic acid with a primary or secondary amine in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)). Similar to esterification, the reaction of nonanoyl chloride with an amine is a common and efficient method for amide bond formation. Enzymatic synthesis of fatty acid amides is also an area of active research.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is crucial for the evaluation of novel compounds. The following are detailed protocols for the two most common methods used to evaluate the antimicrobial activity of nonanoic acid derivatives. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Nonanoic acid derivative stock solution

-

Microorganism to be tested (pure culture)

-

Multichannel pipette

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Dispense 50 µL of the appropriate broth into each well of a 96-well plate.

-

Add 50 µL of the nonanoic acid derivative stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

-

Inoculation:

-

Using a multichannel pipette, add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.

-

Disk Diffusion (Kirby-Bauer) Method for Antimicrobial Susceptibility Testing

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-